N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide is a complex organic compound that integrates a thiophene ring, a benzofuran moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiophene-3-carboxylic Acid: This can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources like phosphorus pentasulfide (P4S10) under reflux conditions.
Amidation Reaction: Thiophene-3-carboxylic acid is then converted to thiophene-3-carboxamide using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.
Coupling with Benzofuran-2-carboxylic Acid: The final step involves coupling thiophene-3-carboxamide with benzofuran-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Halogens, HNO3, often in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It binds to the active sites of enzymes, inhibiting their activity. This is particularly relevant for kinases and proteases involved in cancer and inflammatory pathways.
Pathways: It affects signaling pathways such as the MAPK/ERK pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities but differ in their substitution patterns and biological activities.
Benzofuran Derivatives: Benzofuran-2-carboxamide and its derivatives are also similar but may have different pharmacokinetic properties.
Uniqueness
N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide is unique due to its dual incorporation of thiophene and benzofuran rings, which confer distinct electronic properties and biological activities. This duality enhances its potential as a versatile pharmacophore in drug design.
Properties
IUPAC Name |
N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDXUWDFLFPGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.